
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, a propyl group, and a phenylbenzylamine moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride typically involves the reaction of N-propyl-alpha-phenylbenzylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as automated synthesis and in-line monitoring, are often employed to enhance efficiency and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, toluene), base (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or neutral conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products
Substitution: Derivatives with new functional groups replacing the chloroethyl group.
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical properties.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This compound may also modulate signaling pathways, affecting cell proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-methyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of a methyl group instead of a propyl group.
N-(2-Chloroethyl)-N-ethyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an ethyl group instead of a propyl group.
N-(2-Chloroethyl)-N-isopropyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an isopropyl group instead of a propyl group.
These compounds share similar reactivity and applications but may exhibit different pharmacokinetic and pharmacodynamic properties due to variations in their alkyl groups.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new compounds, investigation of biological processes, and development of therapeutic agents. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization in various fields.
Eigenschaften
Molekularformel |
C18H23Cl2N |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H |
InChI-Schlüssel |
BPYTZPUTMZNDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



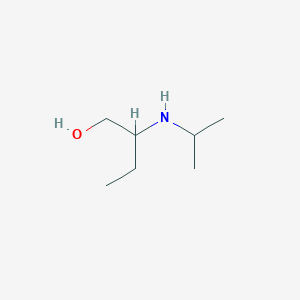
![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
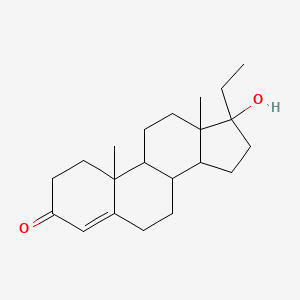
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
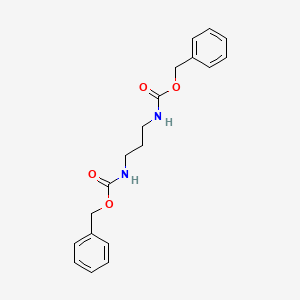
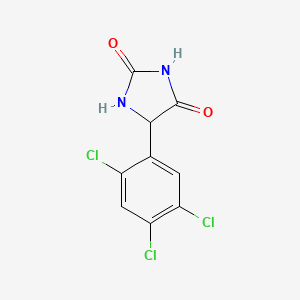
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
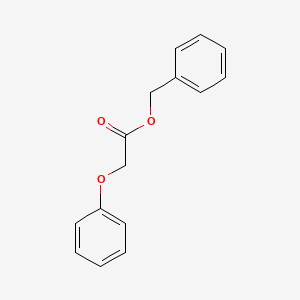
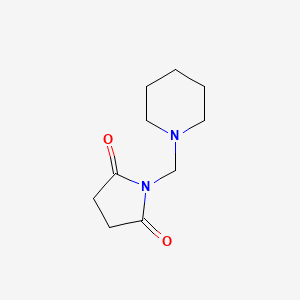


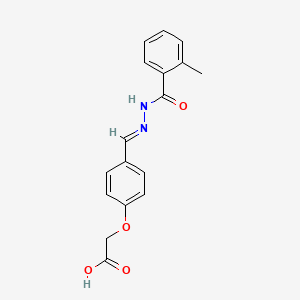
![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
